molecular formula C29H25Cl2N7O5 B12986107 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride

Cat. No.: B12986107
M. Wt: 622.5 g/mol
InChI Key: LOWGWGLEDHFTPZ-UHFFFAOYSA-N
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Description

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 1-methylpyridin-1-ium-4-ylamine, which is then reacted with various aromatic compounds to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium chloride
  • 1,1’-Dimethyl-4,4’-bipyridyl diiodide

Uniqueness

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C29H25Cl2N7O5

Molecular Weight

622.5 g/mol

IUPAC Name

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]-2-nitrobenzamide;dichloride

InChI

InChI=1S/C29H23N7O5.2ClH/c1-33-14-11-21(12-15-33)30-19-3-5-20(6-4-19)32-29(37)24-9-7-22(17-28(24)36(40)41)31-26-13-16-34(2)27-10-8-23(35(38)39)18-25(26)27;;/h3-18H,1-2H3,(H,32,37);2*1H

InChI Key

LOWGWGLEDHFTPZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-]

Origin of Product

United States

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